molecular formula C7H5ClF2O B8005990 (3-chloro-4,5-difluorophenyl)methanol

(3-chloro-4,5-difluorophenyl)methanol

Cat. No.: B8005990
M. Wt: 178.56 g/mol
InChI Key: IUIBNIIGYSHSLX-UHFFFAOYSA-N
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Description

(3-chloro-4,5-difluorophenyl)methanol is an aromatic compound characterized by the presence of a benzene ring substituted with a methanol group, a chlorine atom, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-4,5-difluorophenyl)methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting from 3-chloro-4,5-difluorobenzaldehyde, the compound can be synthesized by reduction using a reducing agent such as sodium borohydride (NaBH4) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and reduction, followed by purification techniques like distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(3-chloro-4,5-difluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-chloro-4,5-difluorophenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-chloro-4,5-difluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 3-chloro-4-fluoro-
  • Benzenemethanol, 3-chloro-5-fluoro-
  • Benzenemethanol, 3-chloro-2,4-difluoro-

Uniqueness

(3-chloro-4,5-difluorophenyl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This arrangement influences its chemical reactivity, physical properties, and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

(3-chloro-4,5-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIBNIIGYSHSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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